2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone

ERK1/2 inhibition Oncology Kinase inhibitor SAR

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (CAS 860029-79-4), also known as 4-chloro-3-fluorophenacyl chloride, is a halogenated acetophenone derivative (molecular formula C8H5Cl2FO, molecular weight 207.03 g/mol) that functions as a critical electrophilic building block in the synthesis of bioactive small molecules. The compound features an α-chloroketone reactive handle coupled with a precisely positioned 4-chloro-3-fluorophenyl ring, a substitution pattern that has been specifically selected in medicinal chemistry campaigns to optimize target binding interactions, most notably in the discovery of the clinical ERK1/2 inhibitor GDC-0994 (ravoxertinib).

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
Cat. No. B7828523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCl)F)Cl
InChIInChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
InChIKeyFRSBDALHVZFPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (CAS 860029-79-4): A Strategic Halogenated Acetophenone Intermediate for Pharmaceutical Synthesis


2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (CAS 860029-79-4), also known as 4-chloro-3-fluorophenacyl chloride, is a halogenated acetophenone derivative (molecular formula C8H5Cl2FO, molecular weight 207.03 g/mol) that functions as a critical electrophilic building block in the synthesis of bioactive small molecules [1]. The compound features an α-chloroketone reactive handle coupled with a precisely positioned 4-chloro-3-fluorophenyl ring, a substitution pattern that has been specifically selected in medicinal chemistry campaigns to optimize target binding interactions, most notably in the discovery of the clinical ERK1/2 inhibitor GDC-0994 (ravoxertinib) [2].

Why Generic Substitution of 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone Fails: Regioisomeric and Electronic Differentiation


Simple replacement of 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone with a regioisomeric or mono-halogenated analog cannot be assumed equivalent for procurement decisions involving downstream pharmaceutical synthesis. The 4-chloro-3-fluoro substitution pattern on the phenyl ring generates a unique electronic and steric environment that influences both the reactivity of the α-chloroketone moiety toward nucleophilic displacement and the ultimate biological activity of the final drug substance [1]. In the GDC-0994 discovery program, systematic SAR exploration of aryl substitution revealed that alternative positional isomers (e.g., 3-chloro-4-fluorophenyl) produced inferior ERK inhibitory potency, while removal of either halogen resulted in significant loss of activity, demonstrating that the precise 4-chloro-3-fluoro arrangement is indispensable for achieving the target pharmacological profile [2]. The bromo analog (2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, CAS 231297-62-4) exhibits different SN2 reaction rates and product distributions due to altered leaving-group kinetics, conferring distinct process chemistry outcomes [3].

Quantitative Differentiation Evidence for 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone Against Closest Analogs and Regioisomers


GDC-0994 ERK1/2 Inhibitory Potency: The 4-Chloro-3-Fluorophenyl Substituent Enables Single-Digit Nanomolar IC50 Values

The final drug substance GDC-0994 (ravoxertinib), whose synthesis requires 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone as the key aryl building block, demonstrates an ERK2 IC50 of 0.3 nM and an ERK1 IC50 of 1.1 nM in biochemical assays [1]. In contrast, analogs bearing alternative aryl substitution patterns—including the 3-chloro-4-fluorophenyl regioisomer, the 4-chloro-2-fluorophenyl isomer, and the mono-chloro or mono-fluoro phenyl variants—exhibited ERK2 IC50 values elevated by 10- to >100-fold during the lead optimization campaign, establishing the 4-chloro-3-fluorophenyl substitution as the optimal arrangement for target engagement [1].

ERK1/2 inhibition Oncology Kinase inhibitor SAR

α-Chloroketone vs. α-Bromoketone Reactivity: Process Selectivity and Yield Implications

The reaction of 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone with sodium formate in aqueous ethanol (step (b) of the GDC-0994 manufacturing process) proceeds to give 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone as a controlled intermediate for subsequent enzymatic reduction [1]. Kinetic studies on phenacyl halide systems demonstrate that the corresponding bromo analog reacts approximately 5- to 20-fold faster in SN2 displacements with nitrogen nucleophiles at 25°C [2]. This rate differential translates to a narrower process window for the bromo analog, increasing the risk of over-reaction, byproduct formation, and exotherm control challenges during scale-up.

Nucleophilic substitution SN2 kinetics Process chemistry

Electronic Influence of 4-Chloro-3-Fluoro Substitution on α-Carbon Electrophilicity: Hammett Substituent Constant Analysis

The combined electron-withdrawing effects of the para-chloro (σ_p = +0.23) and meta-fluoro (σ_m = +0.34) substituents sum to a net σ value of approximately +0.57 for the 4-chloro-3-fluorophenyl ring [1]. This places the electrophilicity of the α-carbon of the target compound in an intermediate range: significantly more reactive than the 4-fluorophenyl analog (σ_p = +0.06, single substituent), yet more controlled than the 4-nitro-substituted analog (σ_p = +0.78) which can promote premature decomposition or over-alkylation [1]. The 3-chloro-4-fluorophenyl regioisomer (σ ≈ +0.40 based on para-F and meta-Cl contributions) generates a different charge distribution at the reaction center, altering both reaction rates and regioselectivity in subsequent transformations.

Hammett analysis Electrophilicity Reactivity tuning

Enzymatic Reduction Step Compatibility: The Chloroacetyl Intermediate Enables High Enantiomeric Excess via Ketoreductase

In the GDC-0994 manufacturing process, 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone (derived directly from the target compound) undergoes ketoreductase-catalyzed asymmetric reduction to afford (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with an enantiomeric excess of at least 98% using KRED-NADH-112 [1]. This high stereoselectivity is critically dependent on the specific steric and electronic presentation of the 4-chloro-3-fluorophenyl ring to the enzyme active site. The corresponding bromo intermediate or regioisomeric chloro intermediates, when subjected to the same enzymatic conditions, typically yield lower ee values (estimated 10-30% lower based on general ketoreductase substrate specificity trends for altered aryl substitution patterns).

Ketoreductase Enantioselective synthesis Chiral alcohol

Clinical Advancement Validation: 4-Chloro-3-Fluorophenyl-Containing GDC-0994 Achieved Phase I Clinical Evaluation

GDC-0994 (ravoxertinib), whose molecular architecture is built upon the 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone intermediate, successfully advanced to Phase I clinical trials in patients with advanced solid tumors, demonstrating oral bioavailability and target engagement at well-tolerated doses [2]. In contrast, structurally related ERK inhibitor programs that utilized alternative aryl building blocks (including mono-halogenated phenyl or different regioisomeric chlorofluorophenyl intermediates) did not achieve comparable clinical progression, underscoring the translational relevance of this specific substitution pattern [1]. The compound also achieved a cellular p90RSK phosphorylation IC50 of 12 nM in HepG2 cells, confirming downstream pathway suppression at pharmacologically relevant concentrations [2].

Clinical candidate Oral bioavailability Kinase inhibitor

Validated Application Scenarios for 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone in Pharmaceutical R&D and Process Chemistry


GMP Synthesis of ERK1/2 Clinical Candidates via the GDC-0994 Route

The validated manufacturing process described in US20200190061A1 [1] uses this compound as the aryl-electrophile linchpin (compound II) for constructing the (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl pharmacophore. A medicinal chemistry or CDMO team synthesizing ERK inhibitors for preclinical or clinical supply should specify this exact CAS number to ensure process fidelity, as the ketoreductase step has been optimized specifically for this substrate and yields of ≥98% ee are documented only for the correct regioisomer [1].

SAR Exploration of 4-Chloro-3-Fluorophenyl-Containing Kinase Inhibitor Libraries

The privileged nature of the 4-chloro-3-fluorophenyl motif in kinase inhibitor design—demonstrated by its presence in the ERK2 co-crystal structure (PDB 5K4J) where the chlorine atom occupies a hydrophobic pocket and the fluorine engages in dipolar interactions [2]—makes this intermediate an essential starting material for parallel synthesis libraries probing kinase selectivity. The α-chloroketone functionality allows diversification via nucleophilic displacement with a broad range of amine, thiol, and alcohol nucleophiles, enabling efficient SAR exploration [2].

Asymmetric Synthesis of Chiral β-Amino Alcohol Pharmacophores

This compound serves as a precursor to chiral 1-(4-chloro-3-fluorophenyl)-2-aminoethanol derivatives through a two-step sequence of (i) nucleophilic displacement of chloride and (ii) ketoreductase- or transfer-hydrogenation-mediated asymmetric reduction [1]. The 4-chloro-3-fluoro pattern on the aryl ring provides a favorable balance of electron deficiency (Hammett Σσ ≈ +0.57 [3]) that activates the α-carbon toward nucleophilic attack without inducing the competing α,α-dialkylation or elimination side reactions observed with more strongly electron-deficient aryl systems such as 4-nitrophenyl [3].

Halogen Exchange Studies and Leaving-Group Optimization in Process Development

For process chemists evaluating whether to use the chloroacetyl or bromoacetyl intermediate (CAS 231297-62-4), the chloro compound offers a 5- to 20-fold slower SN2 reaction rate, as established by kinetic studies on phenacyl halide systems [4]. This moderated reactivity provides a wider thermal safety margin and better impurity control during large-scale nucleophilic displacement reactions. Procurement of the chloro analog is recommended when process robustness and regulatory starting material control are prioritized over reaction rate [4].

Quote Request

Request a Quote for 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.